molecular formula C20H16N4O2 B2770193 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1207047-12-8

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2770193
CAS No.: 1207047-12-8
M. Wt: 344.374
InChI Key: HQQORRZENYTKSW-UHFFFAOYSA-N
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Description

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound with a complex structure that includes a phthalazinone moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 4-methylphthalazin-1(2H)-one with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a suitable solvent. This is followed by a coupling reaction with 4-fluoro-3-(methoxycarbonyl)phenylboronic acid under the influence of a catalyst and base. The intermediate product is then hydrolyzed and further reacted with cyclopropyl(piperazine-1-yl)methyl ketone hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing impurities. The process typically involves optimized reaction conditions, including precise temperature control, solvent selection, and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phthalazinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce DNA damage in cancer cells, leading to cell death. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP inhibitor with a similar phthalazinone structure.

    Rucaparib: Shares structural similarities and also targets PARP enzymes.

    Niraparib: Another compound in the same class of PARP inhibitors.

Uniqueness

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific structural features, such as the combination of a phthalazinone moiety with a pyrrole ring. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(14-7-9-15(10-8-14)24-11-3-4-12-24)21-13-18-16-5-1-2-6-17(16)20(26)23-22-18/h1-12H,13H2,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQORRZENYTKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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